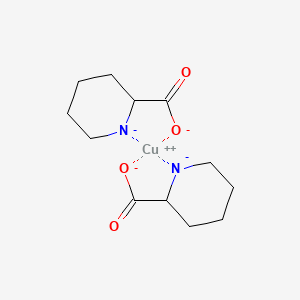
Copper, bis(2-pyridinecarboxylato-kappaN1,kappaO2)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, bis(2-pyridinecarboxylato-kappaN1,kappaO2)-, also known as copper(II) picolinate, is a coordination compound with the molecular formula C12H8CuN2O4 and a molecular weight of 307.75 g/mol . This compound is formed by the coordination of copper(II) ions with two molecules of pyridine-2-carboxylate (picolinate) ligands. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper, bis(2-pyridinecarboxylato-kappaN1,kappaO2)- can be synthesized through the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with pyridine-2-carboxylic acid (picolinic acid) in an aqueous solution. The reaction typically involves the following steps:
- Dissolving copper(II) salt in water to form a copper(II) ion solution.
- Adding pyridine-2-carboxylic acid to the solution and adjusting the pH to facilitate the formation of the complex.
- Allowing the reaction mixture to stir at room temperature or slightly elevated temperatures until the complex precipitates out of the solution.
- Filtering and washing the precipitate to obtain the pure copper, bis(2-pyridinecarboxylato-kappaN1,kappaO2)- compound .
Industrial Production Methods
Industrial production of copper, bis(2-pyridinecarboxylato-kappaN1,kappaO2)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions
Copper, bis(2-pyridinecarboxylato-kappaN1,kappaO2)- undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper(II) ion can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The picolinate ligands can be substituted by other ligands in the presence of suitable reagents, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used to oxidize copper(II) to copper(III).
Reducing Agents: Sodium borohydride, hydrazine, and other reducing agents can reduce copper(II) to copper(I).
Ligand Exchange: Ligands such as ammonia, ethylenediamine, and other chelating agents can replace the picolinate ligands under controlled conditions.
Major Products Formed
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Copper, bis(2-pyridinecarboxylato-kappaN1,kappaO2)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of copper, bis(2-pyridinecarboxylato-kappaN1,kappaO2)- involves its ability to interact with various molecular targets and pathways. The copper(II) ion can coordinate with different biological molecules, influencing their structure and function. The picolinate ligands can also play a role in stabilizing the complex and facilitating its interaction with specific targets. The compound’s redox properties enable it to participate in electron transfer reactions, which can modulate cellular processes and biochemical pathways .
Comparison with Similar Compounds
Copper, bis(2-pyridinecarboxylato-kappaN1,kappaO2)- can be compared with other similar compounds, such as:
Copper(II) acetate: Another copper(II) coordination compound with acetate ligands.
Copper(II) sulfate: A widely used copper(II) salt with sulfate ligands.
Copper(II) chloride: A common copper(II) salt with chloride ligands.
Uniqueness
The uniqueness of copper, bis(2-pyridinecarboxylato-kappaN1,kappaO2)- lies in its specific coordination with picolinate ligands, which imparts distinct chemical and biological properties. The picolinate ligands enhance the stability and solubility of the complex, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C12H18CuN2O4-2 |
|---|---|
Molecular Weight |
317.83 g/mol |
IUPAC Name |
copper;piperidin-1-ide-2-carboxylate |
InChI |
InChI=1S/2C6H10NO2.Cu/c2*8-6(9)5-3-1-2-4-7-5;/h2*5H,1-4H2,(H,8,9);/q2*-1;+2/p-2 |
InChI Key |
UTBAUPRWNPGTKA-UHFFFAOYSA-L |
Canonical SMILES |
C1CC[N-]C(C1)C(=O)[O-].C1CC[N-]C(C1)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















